![molecular formula C6H5NO3 B121310 5-Hydroxynicotinic acid CAS No. 27828-71-3](/img/structure/B121310.png)
5-Hydroxynicotinic acid
Overview
Description
5-Hydroxynicotinic acid is an aromatic carboxylic acid and a member of pyridines . It has the molecular formula C6H5NO3 and a molecular weight of 139.1088 .
Synthesis Analysis
A new synthesis of N-(5-hydroxynicotinoyl)-L-glutamic acid via a 5-hydroxynicotinic acid imidazolide intermediate has been developed . Also, the pH-dependent crystallization of 2-, 4-, 5-, and 6-hydroxynicotinic acids was investigated in aqueous media .
Molecular Structure Analysis
The molecular structure of 5-Hydroxynicotinic acid is C6H5NO3 .
Chemical Reactions Analysis
5-Hydroxynicotinic acid is a nicotinic acid analog with potential inhibitory effect on the metabolism of nicotinic acid by human platelets . It is used in the investigation of the hydroxylation mechanism of the flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) .
Physical And Chemical Properties Analysis
5-Hydroxynicotinic acid is a white to off-white to yellow solid . It has a melting point of 299 °C and a predicted boiling point of 519.3±35.0 °C . The density is predicted to be 1.485±0.06 g/cm3 . It is stored in an inert atmosphere at room temperature .
Scientific Research Applications
Crystallization Studies
5-Hydroxynicotinic acid: is used in crystallization studies to understand the impact of pH on the crystallization process. These studies are crucial for product separation and purification in various industries, including pharmaceuticals . The ability to form crystals of different sizes and shapes under varying pH conditions makes it an invaluable compound for researching crystallization mechanisms.
Solubility Analysis
Research on 5-Hydroxynicotinic acid includes systematic studies of its solubility. Understanding the solubility trends of this compound in different solvents like water and ethanol can provide insights into the molecular structure’s impact on solubility . This information is essential for designing drugs and other materials with desired dissolution properties.
Molecular Structure Investigation
The molecular structure of 5-Hydroxynicotinic acid is investigated to establish a link between the solute’s structure in a saturated solution and its crystalline form. This research can lead to a better understanding of the conformational preferences that emerge from solute-solvent interactions, which is vital for the development of new crystalline materials .
Hydrogen Bonding Studies
5-Hydroxynicotinic acid: is used to study intramolecular hydrogen bonding. NMR studies provide clues about the presence of these bonds, which play a significant role in the compound’s increased solubility and crystallization behavior. Such studies are important for the synthesis of compounds with specific physical and chemical properties .
Proximity-Dependent Labeling of Biomolecules
5-Hydroxynicotinic acid: is part of the engineered ascorbate peroxidase (APEX) tool, which is used for proximity-dependent labeling of proteins and RNAs in live cells. This application is particularly significant in the field of molecular biology for visualizing and studying the interactions of biomolecules within cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-hydroxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTDCVLRGFEHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182143 | |
Record name | 5-Hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxynicotinic acid | |
CAS RN |
27828-71-3 | |
Record name | 5-Hydroxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27828-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxynicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027828713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxynicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Hydroxynicotinic acid (5HNA) interact with its target and what are the downstream effects?
A: 5HNA acts as a substrate for the enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase. This flavin-dependent monooxygenase catalyzes a reaction involving both hydroxylation and aromatic ring cleavage. [, ] In the case of 5HNA, which lacks the 2-methyl group of MHPC, the enzyme catalyzes hydroxylation followed by hydrolysis of the hydroxylated product, ultimately yielding an acyclic compound. [] This interaction is influenced by specific amino acid residues within the enzyme's active site, particularly tyrosine residues. []
Q2: What is the structural characterization of 5HNA?
A: 5HNA (C6H5NO3) possesses a molecular weight of 139.11 g/mol. [] Structurally, it is a derivative of nicotinic acid, featuring a hydroxyl group at the 5th position of the pyridine ring. [, , ] Detailed spectroscopic data can be found in the relevant literature.
Q3: Can you describe the material compatibility and stability of 5HNA and its derivatives?
A: Research indicates that 5HNA can form coordination polymers with various metal ions, including zinc, cadmium, and lead. [, , ] These polymers exhibit diverse structural dimensionalities and potential applications in areas such as lithium-ion batteries and catalysis. [, ] The stability and performance of these materials can vary based on the specific metal ion and synthesis conditions. []
Q4: What are the catalytic properties and applications of 5HNA and its derivatives?
A: While 5HNA itself may not be a catalyst, its derivatives, particularly metal-organic frameworks incorporating 5HNA as a ligand, have shown promise in catalyzing reactions like Knoevenagel condensation. [] The selectivity and efficiency of these catalysts are influenced by the specific metal ion and the overall framework structure.
Q5: Has computational chemistry been used to study 5HNA?
A5: While specific details on computational studies are limited within the provided research, it's highly probable that computational tools have been employed to study 5HNA, given its relevance in various fields. Computational approaches like molecular docking, molecular dynamics simulations, and density functional theory calculations can provide insights into 5HNA's interactions with enzymes, binding affinities, and electronic properties.
Q6: What is the structure-activity relationship (SAR) of 5HNA and its derivatives?
A: The presence of the hydroxyl group at the 5th position is crucial for 5HNA's interaction with MHPC oxygenase. [, ] Modifications to this position or the pyridine ring could significantly impact its binding affinity and reactivity with the enzyme. [] For instance, the absence of the 2-methyl group in 5HNA, compared to MHPC, alters the enzyme's reaction trajectory, leading to hydrolysis rather than ring opening. []
Q7: What about the stability and formulation of 5HNA?
A: 5HNA can exist in different tautomeric forms, including neutral, zwitterionic, and anionic forms. [, , ] The choice of solvent during crystallization can influence the tautomeric form present in the solid state, ultimately impacting its stability and other physicochemical properties. [] Furthermore, solvate formation can also affect the stability and dissolution behavior of 5HNA. [] Specific formulation strategies might be employed to enhance its stability, solubility, or bioavailability, depending on the desired application.
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